molecular formula C12H14BrN5S B6437570 5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine CAS No. 2549049-35-4

5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B6437570
CAS No.: 2549049-35-4
M. Wt: 340.24 g/mol
InChI Key: ACIUBRAJSAPDLM-UHFFFAOYSA-N
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Description

5-Bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with bromine at position 5, a methylsulfanyl group at position 2, and a 3-[(1H-imidazol-1-yl)methyl]azetidine moiety at position 2. The azetidine-imidazole substituent introduces conformational rigidity and hydrogen-bonding capabilities, which may enhance target binding selectivity .

Properties

IUPAC Name

5-bromo-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5S/c1-19-12-15-4-10(13)11(16-12)18-6-9(7-18)5-17-3-2-14-8-17/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIUBRAJSAPDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC(C2)CN3C=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine, identified by its CAS number 2549049-35-4, is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₄BrN₅S
Molecular Weight340.24 g/mol
StructureChemical Structure

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The incorporation of halogens and heterocycles in pyrimidine derivatives has been associated with enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method, derivatives of pyrimidines demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 and HeLa. For instance, a related compound exhibited an IC₅₀ of 0.0585 µg/mL against MCF-7 cells, indicating significant potency .

Antimicrobial Activity

Compounds containing imidazole and azetidine moieties have shown antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The imidazole ring can coordinate with metal ions, which may inhibit metalloenzymes crucial for microbial survival. Additionally, the presence of the methylsulfanyl group enhances lipophilicity, aiding in cellular penetration.

Antimalarial Activity

Some derivatives related to this compound have been evaluated for antimalarial activity. These studies suggest that they may interfere with the heme polymerization process in Plasmodium species, a critical pathway for parasite survival.

In Vitro Studies

In vitro assays have shown that compounds with similar structures can significantly reduce the viability of Plasmodium falciparum strains resistant to traditional treatments like chloroquine. The lead compound from these studies demonstrated an equilibrium dissociation constant (KD) of 1.17 µM against free heme, indicating effective interaction .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity TypeAssessed MethodKey Findings
AnticancerMTT AssayIC₅₀ values in low micromolar range
AntimicrobialZone of InhibitionSignificant activity against Gram-positive bacteria
AntimalarialIn Vitro AssaysEffective against resistant Plasmodium strains

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Pyrimidine Derivatives

Compound Name Substituents Molecular Weight Key Applications/Properties Reference
5-Bromo-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine Bromo (C5), methylsulfanyl (C2), azetidine-imidazole (C4) ~355.3 (estimated) Potential kinase inhibitor
5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine Bromo (C5), methylsulfanyl (C2), amine (C2) 220.09 Pharmaceutical intermediate
5-Bromo-4-(propan-2-yl)pyrimidine Bromo (C5), isopropyl (C4) 215.07 Building block for Suzuki couplings
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one Bromoindole fused with imidazolone Not reported Structural studies
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4-dione Methylsulfanyl-benzylideneamino, dione 330.39 Crystal engineering (hydrogen-bonded chains)

Key Observations:

  • Substituent Effects on Reactivity : Bromine at position 5 is a common feature in pyrimidine derivatives used for cross-coupling reactions (e.g., Suzuki reactions), as seen in . The target compound’s bromo group similarly positions it for functionalization .
  • Methylsulfanyl Group : The methylsulfanyl substituent at position 2 enhances electron-withdrawing properties and may influence metabolic stability compared to compounds like 5-bromo-4-(propan-2-yl)pyrimidine, which lacks sulfur .
  • In contrast, simpler analogs like 5-bromo-4-(methylsulfanyl)pyrimidin-2-amine (MW 220.09) lack this complexity, reducing their binding versatility .

Crystallographic and Conformational Analysis

  • The crystal structure of 6-amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4-dione () reveals planar heterocyclic rings and intermolecular N–H⋯O hydrogen bonds, which stabilize its lattice .
  • Software such as SHELXL () and ORTEP-3 () are critical for resolving such structural details .

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